molecular formula C6H7BrF2N2 B2760602 5-Bromo-4-(difluoromethyl)-1-ethylpyrazole CAS No. 2248389-46-8

5-Bromo-4-(difluoromethyl)-1-ethylpyrazole

Cat. No.: B2760602
CAS No.: 2248389-46-8
M. Wt: 225.037
InChI Key: VCTMECYFDLJPMA-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethyl)-1-ethylpyrazole: is a heterocyclic compound that contains a pyrazole ring substituted with bromine, difluoromethyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethyl)-1-ethylpyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.

    Ethylation: The ethyl group can be introduced through alkylation using ethyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethyl)-1-ethylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (potassium carbonate, sodium hydride).

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetone).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).

Major Products

    Substitution: Substituted pyrazoles with various functional groups.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Dehalogenated pyrazole derivatives.

    Coupling: Biaryl pyrazole derivatives.

Scientific Research Applications

5-Bromo-4-(difluoromethyl)-1-ethylpyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.

    Materials Science: It is used in the synthesis of functional materials such as organic semiconductors and liquid crystals.

    Biological Research: It is used as a probe to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)-1-ethylpyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(trifluoromethyl)-1-ethylpyrazole
  • 5-Bromo-4-(methyl)-1-ethylpyrazole
  • 5-Bromo-4-(chloromethyl)-1-ethylpyrazole

Uniqueness

5-Bromo-4-(difluoromethyl)-1-ethylpyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

5-bromo-4-(difluoromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2N2/c1-2-11-5(7)4(3-10-11)6(8)9/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTMECYFDLJPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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